molecular formula C10H11ClO2 B15132450 2-Chloro-4-propoxybenzaldehyde CAS No. 1263283-82-4

2-Chloro-4-propoxybenzaldehyde

Katalognummer: B15132450
CAS-Nummer: 1263283-82-4
Molekulargewicht: 198.64 g/mol
InChI-Schlüssel: VNJRRSAJKPLVEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 2-chloro-4-propoxy- is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position and a propoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-chloro-4-propoxy- typically involves the substitution of benzaldehyde derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzaldehyde derivative undergoes substitution with a propoxy group in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of Benzaldehyde, 2-chloro-4-propoxy- may involve large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: Benzaldehyde, 2-chloro-4-propoxy- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation: 2-chloro-4-propoxybenzoic acid.

    Reduction: 2-chloro-4-propoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2-chloro-4-propoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fragrances, flavorings, and as a precursor in the synthesis of various chemicals.

Wirkmechanismus

The mechanism of action of Benzaldehyde, 2-chloro-4-propoxy- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Benzaldehyde: The parent compound, lacking the chlorine and propoxy substitutions.

    2-chlorobenzaldehyde: Similar structure but without the propoxy group.

    4-propoxybenzaldehyde: Similar structure but without the chlorine atom.

Uniqueness: Benzaldehyde, 2-chloro-4-propoxy- is unique due to the presence of both chlorine and propoxy groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s solubility, boiling point, and its ability to participate in specific chemical reactions, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

1263283-82-4

Molekularformel

C10H11ClO2

Molekulargewicht

198.64 g/mol

IUPAC-Name

2-chloro-4-propoxybenzaldehyde

InChI

InChI=1S/C10H11ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3

InChI-Schlüssel

VNJRRSAJKPLVEP-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=C(C=C1)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.